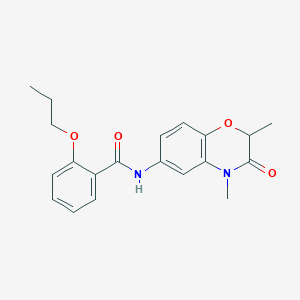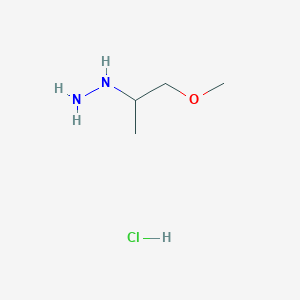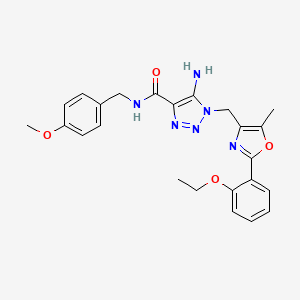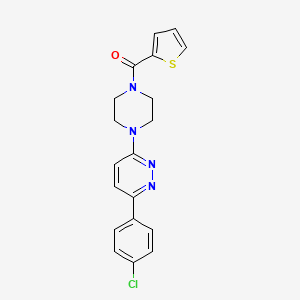
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for these reactions are all part of this analysis .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Applications De Recherche Scientifique
Novel Syntheses and Derivative Studies
- Chemical Synthesis and Potential Applications : Studies on the synthesis of novel compounds with pyridazinone and thiophene components, similar to the compound , reveal methodologies that could be applied for generating derivatives with potential biological activities. These synthetic approaches could lead to the discovery of new compounds with applications in drug development, particularly in the areas of anticancer, antituberculosis, and antimicrobial activities. The synthesis of pyridazinone and thienopyridazine derivatives, for instance, demonstrates the versatility of these chemical frameworks for generating biologically active molecules (Gaby et al., 2003).
Biological Activities and Applications
Anticancer and Antituberculosis : Research into compounds containing elements such as chlorophenyl, piperazine, and methanone has shown promise in the development of anticancer and antituberculosis agents. For example, derivatives of piperazin-1-yl methanone have exhibited significant in vitro activity against human breast cancer cell lines and M. tuberculosis, highlighting the potential of these structures in therapeutic applications (Mallikarjuna et al., 2014).
Antimicrobial Activity : Pyridine derivatives, including those with piperazine and chlorophenyl groups, have been synthesized and tested for their antimicrobial properties. These studies offer insights into the structural modifications that could enhance the antimicrobial efficacy of related compounds, suggesting potential applications in combating bacterial and fungal infections (Patel et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-11-24(12-10-23)19(25)17-2-1-13-26-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAHZPQBXTZBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2839709.png)
![4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B2839710.png)

![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)
![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)
![6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2839714.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2839715.png)

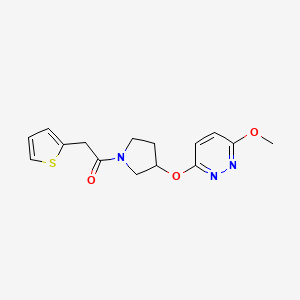
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)
